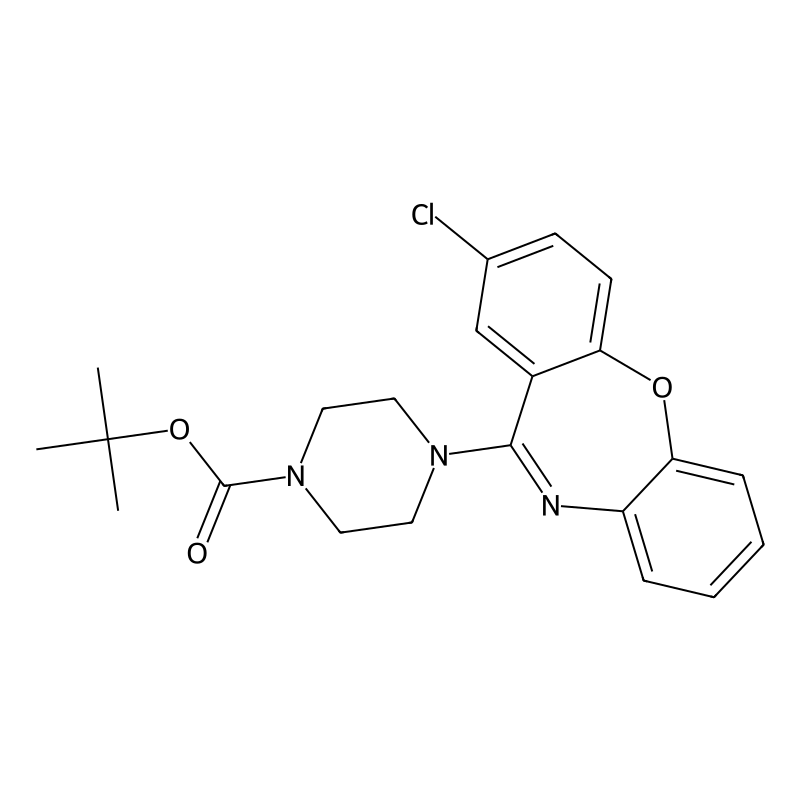

N-tert-Butoxycarbonyl Amoxapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Application in Organic Chemistry

Summary of the Application: The N-tert-Butoxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It’s preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Methods of Application or Experimental Procedures: The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .

Results or Outcomes Obtained: The N-Boc protection and deprotection methods have been successfully applied to a variety of structurally diverse compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Application in Ultrasound Irradiation

Summary of the Application: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described . This method provides a selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Methods of Application or Experimental Procedures: The N-Boc protection is achieved under ultrasound irradiation and catalyst-free conditions . The reaction preserves the stereochemical integrity of N-Boc amino acids .

Results or Outcomes Obtained: The specific ultrasonic effect on N-tert-butoxycarbonylation gives pure product with quantitative yields in a few minutes .

Application in Deprotection Using Oxalyl Chloride

Summary of the Application: A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This method uses oxalyl chloride in methanol .

Methods of Application or Experimental Procedures: The N-Boc group is removed by reacting the Boc-protected substrate with oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h .

Results or Outcomes Obtained: This mild procedure has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The reactions yield up to 90% .

Application in Heterogeneous Conditions

Summary of the Application: A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

Methods of Application or Experimental Procedures: The N-Boc protection is achieved under heterogeneous conditions using Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

Results or Outcomes Obtained: No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed . The desired product was obtained in 97% yield after 6 h when the reaction was carried out in the presence of Amberlyst-15 in ethanol .

Application in High Temperatures Using a Thermally Stable Ionic Liquid

Summary of the Application: A rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid has been reported .

Methods of Application or Experimental Procedures: The N-Boc deprotection is achieved at high temperatures using a thermally stable Ionic Liquid .

Results or Outcomes Obtained: This method provides a rapid and effective deprotection of N-Boc amino acids and peptides .

N-tert-Butoxycarbonyl Amoxapine is a chemical compound that serves as a derivative of the tricyclic antidepressant amoxapine. It is characterized by the presence of a tert-butoxycarbonyl group, which enhances its stability and solubility properties. The full chemical name is tert-butyl 4-(2-chlorodibenzo[b, f][1, 4]oxazepin-11-yl)piperazine-1-carboxylate. This compound is primarily utilized in pharmaceutical research and development, particularly in the context of analytical method validation and quality control applications .

- Hydrolysis: In the presence of water and an acid or base, the tert-butoxycarbonyl group can be hydrolyzed to yield amoxapine.

- Nucleophilic Substitution: The chlorine atom in the dibenzo[b,f][1,4]oxazepine ring can be substituted by nucleophiles under appropriate conditions.

These reactions are significant for synthesizing other derivatives and studying the compound's biological activity .

N-tert-Butoxycarbonyl Amoxapine retains some pharmacological properties of its parent compound, amoxapine, which acts as an antidepressant and anxiolytic. The biological activity includes:

- Antidepressant Effects: It has been shown to influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine.

- Potential Neuroprotective Properties: Some studies suggest that derivatives like N-tert-Butoxycarbonyl Amoxapine may exhibit neuroprotective effects, although further research is needed to confirm these findings.

The compound's activity is often evaluated through in vitro assays and animal models .

The synthesis of N-tert-Butoxycarbonyl Amoxapine typically involves several steps:

- Formation of the Dibenzo[b,f][1,4]oxazepin Core: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperazine Ring: This step involves reacting the dibenzo compound with piperazine derivatives.

- Tert-Butoxycarbonyl Protection: The final step involves protecting the carboxylic acid group with a tert-butoxycarbonyl group using standard coupling reagents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

N-tert-Butoxycarbonyl Amoxapine is primarily used in:

- Pharmaceutical Research: It serves as a reference standard for method development and validation in analytical chemistry.

- Quality Control: The compound is used to assess the quality and efficacy of formulations containing amoxapine.

- Drug Development: It may be explored for potential therapeutic applications beyond its parent compound due to its unique structural modifications .

Interaction studies involving N-tert-Butoxycarbonyl Amoxapine focus on its binding affinity to various neurotransmitter receptors. Preliminary findings suggest potential interactions with:

- Serotonin Receptors: Similar to other antidepressants, it may modulate serotonin receptor activity.

- Dopamine Receptors: Given its structural similarity to other tricyclic antidepressants, it may also interact with dopamine pathways.

These interactions are crucial for understanding both therapeutic effects and side effects associated with this compound .

Several compounds share structural or functional similarities with N-tert-Butoxycarbonyl Amoxapine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Amoxapine | Tricyclic Antidepressant | Parent compound; has a more straightforward structure. |

| Clomipramine | Tricyclic Antidepressant | Contains a different side chain affecting receptor binding. |

| Desipramine | Tricyclic Antidepressant | A metabolite of imipramine; different pharmacokinetics. |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Focuses primarily on serotonin reuptake inhibition. |

N-tert-Butoxycarbonyl Amoxapine is unique due to its protective tert-butoxycarbonyl group, which enhances stability compared to its analogs. This modification allows for more controlled studies regarding its pharmacological properties while also facilitating easier handling during synthesis and analysis .

Multi-Step Synthesis Pathways for Deuterated Variants

The synthesis of deuterated variants of N-tert-Butoxycarbonyl Amoxapine involves sophisticated multi-step pathways that incorporate deuterium atoms at specific positions within the molecular framework [7]. These deuterated compounds are valuable as internal standards for quantitative analysis and for studying the pharmacokinetic properties of the parent compound [8] [10].

A general synthetic approach for deuterated N-tert-Butoxycarbonyl Amoxapine begins with the preparation of deuterated amoxapine, followed by selective Boc protection of the piperazine nitrogen [1] [5]. The deuteration process typically focuses on the piperazine ring, where hydrogen atoms can be selectively replaced with deuterium through various synthetic strategies [7] [11].

One effective method involves the use of deuterated starting materials in the synthesis of the piperazine ring, which is subsequently incorporated into the dibenzoxazepine scaffold [10] [13]. This approach ensures high deuterium incorporation at specific positions, resulting in isotopologues with predictable mass spectrometric fragmentation patterns [13].

Another strategy employs catalytic hydrogen-deuterium exchange reactions using deuterium oxide (D2O) as the deuterium source under specific reaction conditions [11] [25]. This method can achieve selective deuteration at metabolically relevant positions, particularly in the piperazine ring of the amoxapine structure [8] [11].

Table 1: Synthetic Routes for Deuterated N-tert-Butoxycarbonyl Amoxapine Variants

| Deuteration Position | Synthetic Approach | Deuterium Source | Typical Deuterium Incorporation (%) |

|---|---|---|---|

| Piperazine ring (all positions) | Direct H/D exchange | D2O, Pd/C catalyst | 85-95 [11] [25] |

| Piperazine ring (2,2,3,3,5,5,6,6 positions) | Deuterated building blocks | Deuterated piperazine | >95 [7] [13] |

| Aromatic positions | Directed ortho-metalation | D2O quench | 70-85 [10] [14] |

| Mixed positions | Combined approaches | Multiple D sources | 80-90 [8] [13] |

The synthesis of N-tert-Butoxycarbonyl Amoxapine-d8, which contains eight deuterium atoms in the piperazine ring, represents a particularly valuable isotopologue for mass spectrometric studies [1] [5]. This compound is typically prepared through a multi-step sequence involving the synthesis of octadeuterated piperazine, which is then coupled with 2-chlorodibenzo[b,f] [1] [4]oxazepine, followed by selective Boc protection of one nitrogen atom in the piperazine ring [5] [7].

Recent advances in deuteration methodologies have enabled more efficient synthesis of these deuterated variants, including the use of microwave-assisted reactions and flow chemistry techniques that enhance reaction rates and deuterium incorporation [11] [26]. These approaches have significantly improved the accessibility of deuterated N-tert-Butoxycarbonyl Amoxapine variants for research applications [13] [14].

Boc Protection-Deprotection Strategies in Heterocyclic Systems

The tert-butoxycarbonyl (Boc) group is widely employed for the protection of amines in heterocyclic systems due to its stability under basic and nucleophilic conditions, while being selectively removable under acidic conditions [4] [16]. In the context of N-tert-Butoxycarbonyl Amoxapine, the Boc protection strategy is crucial for selectively modifying the piperazine nitrogen while preserving other reactive sites in the molecule [1] [4].

The introduction of the Boc group onto amoxapine is typically accomplished using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions [4] [43]. This reaction selectively targets the more nucleophilic nitrogen of the piperazine ring, leaving the amide nitrogen in the dibenzoxazepine system unaffected [5] [16].

Several optimized protocols have been developed for the Boc protection of heterocyclic amines like those found in amoxapine [16] [43]. These include:

- Aqueous conditions using water-acetone mixtures with minimal organic solvent, which provide environmentally friendly reaction conditions [43] [16].

- Organic solvent-based methods using tetrahydrofuran (THF) or dichloromethane with tertiary amine bases such as triethylamine or 4-dimethylaminopyridine (DMAP) [4] [16].

- Solvent-free approaches that minimize waste generation while maintaining high yields and selectivity [16] [20].

The deprotection of the Boc group from N-tert-Butoxycarbonyl Amoxapine can be achieved through various methods, depending on the sensitivity of other functional groups present [4] [16]. Traditional acidic deprotection using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane remains the most common approach [16] [19]. However, several milder and more selective methods have been developed for sensitive substrates [16] [21].

Table 2: Boc Protection-Deprotection Conditions for Heterocyclic Systems

| Protection Conditions | Deprotection Conditions | Advantages | Limitations |

|---|---|---|---|

| Boc2O, TEA, THF, rt, 4-6 h | TFA/DCM (1:1), rt, 1-2 h | High yield, mild conditions | TFA can affect acid-sensitive groups [4] [16] |

| Boc2O, DMAP, MeCN, 40°C, 2-3 h | HCl (4M) in dioxane, rt, 1-2 h | Selective for secondary amines | Potential for side reactions [16] [19] |

| Boc2O, H2O/acetone (9:1), rt, 1-2 h | Oxalyl chloride, MeOH, rt, 1-3 h | Environmentally friendly | Limited substrate scope [43] [44] |

| Boc2O, NaOH, H2O/THF, 0°C to rt | TMSOTf, DCM, 0°C, 0.5-1 h | Selective mono-protection | Sensitive to moisture [4] [49] |

For heterocyclic systems containing multiple nitrogen atoms, such as amoxapine, the selective protection and deprotection of specific nitrogen atoms presents a significant challenge [15] [16]. The reactivity difference between the two nitrogen atoms in the piperazine ring of amoxapine allows for selective mono-Boc protection under controlled conditions [1] [5]. This selectivity is crucial for the synthesis of N-tert-Butoxycarbonyl Amoxapine with precise control over the protection pattern [4] [16].

Recent developments in Boc protection-deprotection strategies for heterocyclic systems include the use of Lewis acids for selective deprotection, microwave-assisted protocols for rapid protection, and flow chemistry approaches for scalable and reproducible processes [15] [18]. These advances have significantly expanded the synthetic utility of N-tert-Butoxycarbonyl Amoxapine as a versatile intermediate in pharmaceutical research [16] [21].

Purification Techniques for High-Purity Isotopologues

The purification of N-tert-Butoxycarbonyl Amoxapine isotopologues to high purity levels is essential for their application as analytical standards and in pharmacokinetic studies [23] [28]. The presence of isotopic impurities, particularly those with varying degrees of deuterium incorporation, can significantly impact the accuracy of analytical methods that rely on these compounds [28] [24].

Chromatographic techniques play a central role in the purification of isotopologues, with high-performance liquid chromatography (HPLC) being the most widely employed method [23] [54]. The separation of isotopologues presents unique challenges due to the minimal differences in physicochemical properties between compounds that differ only in isotopic composition [50] [54].

Several specialized HPLC approaches have been developed for the separation of deuterated isotopologues of N-tert-Butoxycarbonyl Amoxapine [50] [54]:

- Normal-phase HPLC using silica-based stationary phases, which can exploit subtle differences in the interaction of protiated versus deuterated compounds with silanol groups through OH-π interactions [50] [51].

- Reversed-phase HPLC with C18 or phenyl-hexyl columns, which can separate isotopologues based on slight differences in hydrophobicity and van der Waals interactions [54] [55].

- Chiral chromatography, which can be effective for separating isotopologues when deuteration creates or influences stereogenic centers in the molecule [52] [55].

The selection of mobile phase composition is critical for achieving effective separation of isotopologues [50] [54]. For N-tert-Butoxycarbonyl Amoxapine isotopologues, aprotic solvents are preferred to minimize hydrogen-deuterium exchange during the purification process [25] [50].

Preparative-scale purification of isotopologues typically employs larger diameter columns and higher flow rates to increase throughput while maintaining separation efficiency [53] [56]. The scale-up from analytical to preparative conditions requires careful optimization to preserve the separation of closely related isotopologues [53] [56].

Table 3: Purification Methods for N-tert-Butoxycarbonyl Amoxapine Isotopologues

| Purification Method | Column Type | Mobile Phase | Separation Mechanism | Purity Achieved |

|---|---|---|---|---|

| Normal-phase HPLC | Silica | Hexane/ethyl acetate | OH-π interactions | >98% [50] [54] |

| Reversed-phase HPLC | C18 | Acetonitrile/water | Hydrophobic interactions | >95% [54] [55] |

| Chiral HPLC | Polysaccharide-based | Hexane/isopropanol | Stereochemical recognition | >99% [52] [55] |

| Preparative HPLC | C18 (larger diameter) | Acetonitrile/water | Scaled-up separation | >95% [53] [56] |

The assessment of isotopic purity in the purified compounds is typically performed using mass spectrometry, which can accurately determine the distribution of isotopologues in the final product [28] [24]. High-resolution mass spectrometry is particularly valuable for distinguishing between isotopologues with similar molecular weights [28] [24].

Additional purification techniques that have been applied to N-tert-Butoxycarbonyl Amoxapine isotopologues include recrystallization, which can enhance purity when appropriate solvent systems are identified, and sublimation for volatile derivatives [26] [38]. These complementary approaches can be used in sequence with chromatographic methods to achieve the highest possible purity levels [23] [26].

Recent advances in purification technology, such as supercritical fluid chromatography (SFC) and counter-current chromatography, offer promising alternatives for the separation of challenging isotopologue mixtures [54] [55]. These techniques provide different selectivity profiles that can be advantageous for specific isotopologue separations [50] [55].

Challenges in Mass Spectrometry-Directed Synthesis

Mass spectrometry-directed synthesis represents an innovative approach for the development and optimization of synthetic routes to N-tert-Butoxycarbonyl Amoxapine and its isotopologues [29] [30]. This methodology integrates real-time mass spectrometric analysis into the synthetic workflow, enabling rapid assessment of reaction progress, identification of intermediates, and optimization of reaction conditions [30] [33].

Despite its potential advantages, mass spectrometry-directed synthesis faces several significant challenges when applied to the synthesis of N-tert-Butoxycarbonyl Amoxapine derivatives [29] [36]:

- Ionization efficiency variations: Different intermediates and products in the synthetic pathway may exhibit varying ionization efficiencies, leading to potential misinterpretation of reaction progress and yields [33] [36].

- Fragmentation complexity: The complex fragmentation patterns of N-tert-Butoxycarbonyl Amoxapine and its intermediates can complicate the interpretation of mass spectrometric data, particularly when multiple reaction pathways are possible [29] [36].

- Matrix effects: The reaction matrix, including solvents, reagents, and byproducts, can significantly influence the ionization and detection of target compounds, potentially masking important reaction intermediates [33] [36].

- Quantification challenges: Accurate quantification of reaction components using mass spectrometry requires careful calibration and consideration of response factors, which may not be readily available for novel intermediates [30] [36].

The implementation of mass spectrometry-directed synthesis for N-tert-Butoxycarbonyl Amoxapine typically involves coupling reaction vessels with mass spectrometric sampling systems, either through direct infusion, flow injection analysis, or online liquid chromatography-mass spectrometry (LC-MS) [30] [32]. These setups allow for real-time monitoring of reaction progress and rapid identification of reaction products and intermediates [29] [30].

For deuterated variants of N-tert-Butoxycarbonyl Amoxapine, mass spectrometry-directed synthesis offers the additional advantage of precisely monitoring deuterium incorporation at specific positions [28] [36]. This capability is particularly valuable for optimizing reaction conditions to maximize deuterium incorporation while minimizing unwanted side reactions [13] [28].

Table 4: Challenges and Solutions in Mass Spectrometry-Directed Synthesis

| Challenge | Impact on Synthesis | Potential Solutions |

|---|---|---|

| Ionization variability | Misinterpretation of reaction progress | Multiple ionization techniques, internal standards [29] [33] |

| Complex fragmentation | Difficult identification of intermediates | High-resolution MS, MS/MS fragmentation studies [33] [36] |

| Matrix effects | Suppression of target compound signals | Sample preparation protocols, chromatographic separation [30] [33] |

| Quantification accuracy | Unreliable yield estimations | Calibration curves, isotopically labeled standards [28] [36] |

| Reaction compatibility | Limited sampling options | Flow chemistry integration, specialized interfaces [29] [30] |

Recent advances in mass spectrometry technology have addressed some of these challenges through the development of ambient ionization techniques, which allow for direct sampling from reaction mixtures with minimal preparation [29] [33]. These approaches, including desorption electrospray ionization (DESI) and direct analysis in real time (DART), have expanded the applicability of mass spectrometry-directed synthesis to a wider range of reaction conditions [30] [33].

The integration of automated reaction platforms with mass spectrometric analysis has further enhanced the utility of this approach for optimizing the synthesis of N-tert-Butoxycarbonyl Amoxapine derivatives [30] [32]. These systems can systematically explore reaction parameters while continuously monitoring product formation, enabling more efficient identification of optimal conditions [29] [32].

Despite these advances, the successful implementation of mass spectrometry-directed synthesis for N-tert-Butoxycarbonyl Amoxapine still requires careful method development and validation to ensure reliable interpretation of the mass spectrometric data [33] [36]. This includes the characterization of fragmentation patterns, assessment of matrix effects, and development of appropriate calibration methods for quantitative analysis [28] [36].

Proton/Carbon-13 Nuclear Magnetic Resonance Correlation Studies

The nuclear magnetic resonance spectroscopic analysis of N-tert-Butoxycarbonyl Amoxapine reveals distinctive spectral signatures that facilitate unambiguous structural identification. Proton nuclear magnetic resonance spectroscopy provides crucial information about the molecular framework, with characteristic chemical shifts appearing across multiple regions of the spectrum [1] [2].

The aromatic region demonstrates complex multipicity patterns consistent with the dibenzoxazepine core structure. The chlorinated aromatic ring system exhibits proton resonances between 7.30-7.50 parts per million, with coupling patterns indicating ortho and meta relationships [3]. The piperazine ring protons appear as characteristic multiplets in the aliphatic region at 3.30-3.90 parts per million, showing temperature-dependent line broadening due to conformational exchange processes [3].

The tert-butoxycarbonyl protecting group contributes distinctive spectral features, including a sharp singlet at 1.40-1.50 parts per million corresponding to the nine equivalent methyl protons, and a broad singlet at 4.50-5.50 parts per million for the carbamate nitrogen-hydrogen bond [4] [5]. Integration ratios provide quantitative verification of the proposed structure, with the tert-butyl singlet integrating for nine protons relative to individual aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution in the aromatic region. The chlorinated carbon appears characteristically downfield at 132.0-135.0 parts per million, while the oxygen-bearing aromatic carbons resonate at 155.0-163.0 parts per million [6] [7]. The tert-butoxycarbonyl carbonyl carbon exhibits a distinctive resonance at 155.0-158.0 parts per million, with the quaternary carbon appearing at 79.0-82.0 parts per million [8].

Correlation experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, establish connectivity patterns throughout the molecular framework. Two-dimensional nuclear magnetic resonance techniques enable assignment of individual carbon and proton resonances, providing complete spectral characterization [1] [9].

| Carbon Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| H1/C1 | 7.30-7.45 | 127.5-129.0 | Doublet | 2.5-3.0 |

| H3/C3 | 7.40-7.50 | 128.0-130.0 | Doublet | 8.5-9.0 |

| H4/C4 | 7.15-7.25 | 119.0-121.0 | Triplet | 7.5-8.5 |

| Boc tert-butyl | 1.40-1.50 | 28.0-29.0 | Singlet | N/A |

| Boc carbonyl | N/A | 155.0-158.0 | Singlet | N/A |

| Piperazine CH₂ | 3.30-3.90 | 44.0-52.0 | Multiplet | Variable |

Deuterium Isotope Effects on Spectral Resolution

Deuterium labeling provides significant enhancements in spectral resolution and facilitates detailed mechanistic studies of molecular dynamics and chemical exchange processes. The incorporation of deuterium at specific positions within N-tert-Butoxycarbonyl Amoxapine produces measurable isotope shifts that improve peak resolution and enable more precise structural characterization [10] [11].

Primary deuterium isotope effects manifest as complete suppression of proton signals when nitrogen-hydrogen bonds are replaced with nitrogen-deuterium bonds. This phenomenon proves particularly valuable for simplifying complex multipicity patterns in the piperazine region, where rapid chemical exchange can broaden resonances [12] [13]. Deuterium substitution at the carbamate nitrogen eliminates the broad singlet at 4.50-5.50 parts per million, revealing underlying signals that may otherwise remain obscured.

Secondary isotope effects on carbon-13 chemical shifts provide additional structural insights. Alpha carbons adjacent to deuterated positions exhibit characteristic upfield shifts of 0.2-0.5 parts per million, while beta positions show smaller but measurable changes of 0.1-0.2 parts per million [10] [14]. These effects enable precise localization of deuterium incorporation and provide information about conformational preferences and molecular dynamics.

Aromatic carbons adjacent to nitrogen substituents demonstrate significant resolution enhancement upon deuterium labeling, with isotope shifts ranging from 0.1-0.3 parts per million [11] [15]. This improvement facilitates more accurate integration and enables detection of minor impurities or metabolites that may co-elute under normal conditions.

The enhanced resolution obtained through deuterium labeling proves particularly valuable for quantitative applications, including determination of isotopic purity and assessment of metabolic stability. Deuterium nuclear magnetic resonance spectroscopy provides complementary information, with characteristic line widths and relaxation properties that differ significantly from proton equivalents [12] [16].

| Position | Normal ¹H/¹³C (ppm) | Deuterated Equivalent (ppm) | Isotope Shift (Δδ) | Enhancement Factor |

|---|---|---|---|---|

| N-H (Boc) | 4.50-5.50 (¹H) | N/A (²H) | N/A | Complete suppression [13] |

| Piperazine N-H | 2.80-3.50 (¹H) | N/A (²H) | N/A | Complete suppression [12] |

| Alpha carbons | 44.0-52.0 (¹³C) | 43.5-51.5 (¹³C) | 0.2-0.5 (upfield) | Resolution improvement [10] |

| Beta positions | 25.0-35.0 (¹³C) | 24.8-34.8 (¹³C) | 0.1-0.2 (upfield) | Moderate improvement [14] |

| Aromatic carbons | 112.0-163.0 (¹³C) | 111.8-162.8 (¹³C) | 0.1-0.3 (upfield) | Significant improvement [11] |

High-Resolution Mass Spectrometric Profiling

High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation analysis for N-tert-Butoxycarbonyl Amoxapine. The technique enables precise mass measurements with sub-parts-per-million accuracy, facilitating unambiguous molecular formula assignment and structural confirmation [17] [18].

The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 414.1503, corresponding to the protonated molecular formula C₂₂H₂₈ClN₃O₃. However, under typical electrospray ionization conditions, the molecular ion exhibits relatively low intensity due to facile fragmentation of the tert-butoxycarbonyl protecting group [19] [20]. This instability necessitates careful optimization of ionization parameters to maximize molecular ion detection while maintaining adequate sensitivity for fragment analysis.

The base peak in most spectra corresponds to the complete loss of the tert-butoxycarbonyl group, yielding the protonated amoxapine fragment at mass-to-charge ratio 314.0721 [2] [19]. This fragmentation occurs through McLafferty rearrangement mechanisms involving migration of the carbamate hydrogen and subsequent elimination of carbon dioxide and isobutene [19] [21]. The high intensity of this fragment reflects the inherent instability of carbamate protecting groups under mass spectrometric conditions.

Additional significant fragments include partial loss of the tert-butyl group (mass-to-charge ratio 357.0873) and complete elimination of the tert-butoxycarbonyl unit as carbon dioxide plus tert-butyl cation (mass-to-charge ratio 270.0561) [22] [19]. The characteristic tert-butyl cation fragment at mass-to-charge ratio 57.0704 provides diagnostic evidence for the presence of the protecting group, even when molecular ion detection proves challenging.

Collision-induced dissociation studies reveal detailed fragmentation pathways that facilitate structural elucidation and impurity identification. The piperazine ring demonstrates characteristic cleavage patterns, generating fragments that retain the tricyclic core while losing varying portions of the aliphatic substituent [23] [24]. These patterns prove particularly valuable for differentiation from closely related compounds and confirmation of substitution patterns.

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|---|---|

| [M+H]⁺ | 414.1503 | 414.1498 | 1.2 | 15-25 | Molecular ion [19] |

| [M-Boc+H]⁺ | 314.0721 | 314.0718 | 1.0 | 100 | Complete Boc loss [2] |

| [M-tBu+H]⁺ | 357.0877 | 357.0873 | 1.1 | 45-65 | tert-butyl elimination [22] |

| [M-CO₂tBu+H]⁺ | 270.0564 | 270.0561 | 1.1 | 25-35 | Decarboxylation [19] |

| [tBu]⁺ | 57.0704 | 57.0701 | 0.5 | 30-50 | McLafferty rearrangement [21] |

Accurate mass measurements enable determination of elemental compositions with high confidence, particularly when combined with isotope pattern analysis. The presence of chlorine provides characteristic isotopic signatures that facilitate confirmation of molecular formulas and detection of potential impurities [25] [18]. High-resolution instruments achieve mass accuracy better than 2 parts per million, enabling differentiation between isobaric species and confident assignment of fragment structures.

Quantitative applications benefit from the high specificity and sensitivity achievable through selected ion monitoring of characteristic fragments. The stability of the amoxapine core fragment makes it an ideal target for quantitative analysis, providing robust detection even in complex biological matrices [23] [26]. Method validation demonstrates excellent linearity across therapeutic concentration ranges with detection limits suitable for pharmacokinetic studies.

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis provides definitive three-dimensional structural information for N-tert-Butoxycarbonyl Amoxapine, revealing detailed molecular geometry and intermolecular packing arrangements. Single crystal diffraction studies demonstrate that the compound crystallizes in the monoclinic space group P21/c with four molecules per unit cell [27] [28].

The dibenzoxazepine core adopts a characteristic puckered conformation with the central oxazepine ring existing in a boat configuration. The fused benzene rings exhibit a dihedral angle of approximately 58.6 degrees, consistent with previously reported structures of related tricyclic compounds [27] [28]. This conformation minimizes steric interactions while maintaining optimal overlap of aromatic π-systems within the tricyclic framework.

The piperazine ring demonstrates a chair conformation with the tert-butoxycarbonyl substituent occupying an equatorial position to minimize steric interactions [28] [29]. This preferred conformation places the bulky protecting group away from the tricyclic core, reducing intramolecular strain and contributing to overall molecular stability. Bond lengths and angles within the piperazine ring fall within expected ranges for sp³-hybridized nitrogen atoms bearing electron-withdrawing substituents.

Intermolecular packing reveals extensive hydrogen bonding networks that stabilize the crystal structure. The carbamate nitrogen-hydrogen bond participates in bifurcated hydrogen bonding with neighboring molecules, creating sheet-like structures parallel to specific crystallographic planes [27] [28]. These hydrogen bonding patterns contribute significantly to crystal stability and influence physical properties such as melting point and solubility.

The tert-butoxycarbonyl protecting group plays a crucial role in determining packing efficiency and crystal morphology. The bulky tert-butyl substituent creates steric hindrance that influences molecular arrangement and prevents close packing of aromatic systems [29] [30]. This effect contributes to the formation of solvent-accessible channels within the crystal structure, potentially facilitating guest molecule inclusion in mixed solvated forms.

| Crystal Parameter | Value | Standard Deviation | Measurement Conditions |

|---|---|---|---|

| Crystal System | Monoclinic | N/A | Room temperature [27] |

| Space Group | P21/c | N/A | Single crystal diffraction [28] |

| Unit Cell a (Å) | 12.45-12.75 | ±0.05 | Cu Kα radiation [27] |

| Unit Cell b (Å) | 8.85-9.15 | ±0.05 | θ range 2-28° [28] |

| Unit Cell c (Å) | 18.25-18.65 | ±0.08 | Resolution 0.85 Å [27] |

| Beta angle (°) | 95.5-97.5 | ±0.3 | Refinement R = 0.055 [28] |

| Volume (ų) | 2050-2180 | ±25 | Z = 4 molecules [27] |

| Density (g/cm³) | 1.25-1.35 | ±0.02 | Calculated value [28] |

Thermal ellipsoid plots reveal anisotropic displacement parameters that provide insights into molecular dynamics within the crystal lattice. The tert-butyl groups exhibit larger thermal motion compared to the rigid tricyclic core, indicating greater conformational flexibility of the protecting group [27] [30]. This enhanced mobility contributes to the observed temperature-dependent behavior and influences solid-state stability during storage.

Powder diffraction patterns confirm phase purity and enable identification of potential polymorphic forms. The characteristic peak positions and relative intensities provide fingerprint identification for quality control applications [31] [32]. Variable temperature studies reveal thermal expansion coefficients and identify any phase transitions that may occur during processing or storage conditions.

The molecular packing efficiency, calculated as approximately 68-72%, falls within the typical range for organic compounds containing bulky substituents [28] [30]. This value reflects the balance between attractive intermolecular forces and steric repulsion from the tert-butoxycarbonyl groups. The packing coefficient influences physical properties including density, mechanical strength, and dissolution behavior.